lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines the properties of lithium with a cyclopropane carboxylate group and an imidazole ring. This unique structure makes it an interesting subject for research in various fields, including chemistry, biology, and medicine. The presence of lithium, a well-known element in psychiatric medication, adds to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of 1,2-diamines with aldehydes or ketones under acidic conditions.
Cyclopropane Carboxylate Formation: The cyclopropane ring is usually formed via the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Coupling Reaction: The imidazole derivative is then coupled with the cyclopropane carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropane formation and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s lithium component is of particular interest due to lithium’s known effects on mood stabilization and neuroprotection. Research is ongoing to explore its potential in treating psychiatric disorders and neurodegenerative diseases .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of bipolar disorder and other mood disorders. The imidazole ring also suggests potential antimicrobial properties .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or structural properties, leveraging the unique characteristics of both the cyclopropane and imidazole components.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a role in mood regulation and neuroprotection . The imidazole ring may interact with microbial enzymes, contributing to its potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Imidazole derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to its combination of lithium with an imidazole ring and a cyclopropane carboxylate group
Properties
CAS No. |
2751611-56-8 |
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Molecular Formula |
C8H9LiN2O2 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
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